tert-Butyl (5-nitropyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

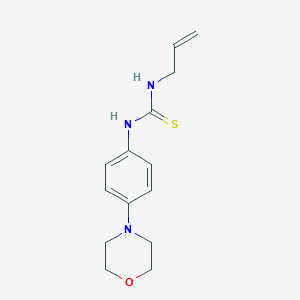

“tert-Butyl (5-nitropyridin-2-yl)carbamate” is a chemical compound . It is also known as a carbamate derivative . The empirical formula of this compound is C12H17N3O4S and it has a molecular weight of 299.35 .

Synthesis Analysis

The synthesis of carbamates, including “tert-Butyl (5-nitropyridin-2-yl)carbamate”, can be achieved through various methods. One common method involves the amination or rearrangement of carbamates . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-nitropyridin-2-yl)carbamate” can be represented by the SMILES string [O-]N+©C)=O)N=C1)=O . This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .Applications De Recherche Scientifique

Synthesis Techniques and Building Blocks

- Microwave-Assisted Synthesis: A novel approach using microwave irradiation for synthesizing tert-Butyl (5-nitropyridin-2-yl)carbamate and similar compounds has been developed. This method results in novel nitrogen-containing scaffolds, indicating its utility in creating diverse molecular structures (Henry, Haupt, & Turner, 2009).

Crystal Structures and Hydrogen Bonds

- Isomorphous Crystal Structures: Research on tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, structurally related to tert-Butyl (5-nitropyridin-2-yl)carbamate, shows molecules linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Synthetic Routes and Molecular Structure

- Preparation of Substituted Imidazo[4,5-c]pyridin-2-ones: A synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, protected as alkyl carbamates, highlights the structural versatility and potential applications of these compounds in chemical synthesis (Bakke, Gautun, & Svensen, 2003).

Molecular Interactions and Chemical Properties

- Interplay of Strong and Weak Hydrogen Bonds: Research on tert-butyl carbamate derivatives, closely related to tert-Butyl (5-nitropyridin-2-yl)carbamate, reveals an intricate balance of strong and weak hydrogen bonds, highlighting the importance of molecular interactions in determining the properties of these compounds (Das et al., 2016).

Applications in Magnetic Materials

- Strong Ferromagnetic Exchange Couplings: A study on 2,2'-bipyridin-6-yl tert-butyl nitroxide, related to tert-Butyl (5-nitropyridin-2-yl)carbamate, in copper(II) and nickel(II) complexes revealed strong ferromagnetic exchange couplings, indicating potential applications in the field of magnetic materials (Osanai, Okazawa, Nogami, & Ishida, 2006).

Propriétés

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-nitropyridin-2-yl)carbamate | |

CAS RN |

161117-88-0 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)